
(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide: is an organic compound with a unique structure that includes an amino group, a thiophene ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia (NH₃) or an amine.
Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like LiAlH₄.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives
Substitution: Substituted amides and amines
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
(3R)-3-Amino-3-(5-methylpyridin-2-YL)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide lies in its thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2OS/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
PYTVBKRXSYQMNC-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1=CC=C(S1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CC1=CC=C(S1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
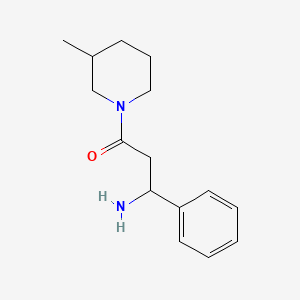
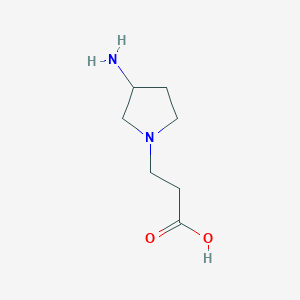
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
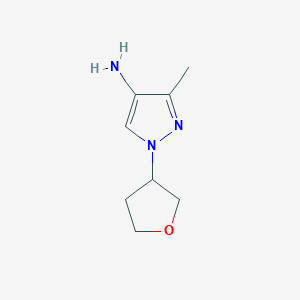

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
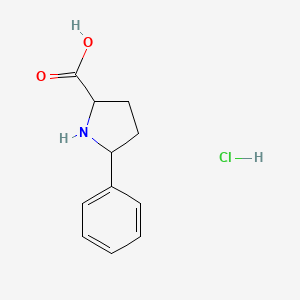
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
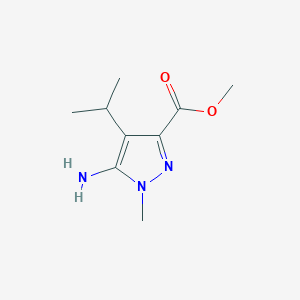
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

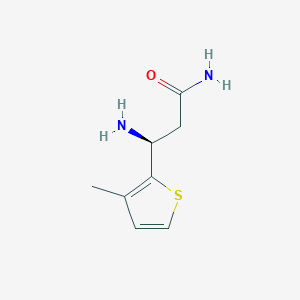
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
